molecular formula C19H17N3O3 B12176535 [2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl](1,3-benzodioxol-5-yl)methanone

[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl](1,3-benzodioxol-5-yl)methanone

Cat. No.: B12176535
M. Wt: 335.4 g/mol
InChI Key: SSTXHWAQNPDWQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-benzimidazol-2-yl)pyrrolidin-1-ylmethanone: is a complex organic compound that features a benzimidazole moiety linked to a pyrrolidine ring and a benzodioxole group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-benzimidazol-2-yl)pyrrolidin-1-ylmethanone typically involves multi-step organic reactions One common approach is to start with the benzimidazole core, which can be synthesized through the condensation of o-phenylenediamine with formic acid or its derivatives The pyrrolidine ring can be introduced via a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with the benzimidazole intermediate

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

2-(1H-benzimidazol-2-yl)pyrrolidin-1-ylmethanone: can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenated reagents for nucleophilic substitution or Lewis acids for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzimidazole oxides, while reduction could produce the corresponding alcohols or amines.

Scientific Research Applications

2-(1H-benzimidazol-2-yl)pyrrolidin-1-ylmethanone: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where benzimidazole derivatives are known to be effective.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(1H-benzimidazol-2-yl)pyrrolidin-1-ylmethanone involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The pyrrolidine ring can enhance binding affinity, while the benzodioxole group may contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

2-(1H-benzimidazol-2-yl)pyrrolidin-1-ylmethanone: can be compared with other similar compounds, such as:

    Benzimidazole derivatives: Known for their broad spectrum of biological activities, including antifungal and antiviral properties.

    Pyrrolidine derivatives: Often used in pharmaceuticals for their ability to enhance drug-receptor interactions.

    Benzodioxole compounds: Known for their applications in materials science and as intermediates in organic synthesis.

The uniqueness of 2-(1H-benzimidazol-2-yl)pyrrolidin-1-ylmethanone lies in its combination of these three functional groups, which can provide a synergistic effect in its applications.

Properties

Molecular Formula

C19H17N3O3

Molecular Weight

335.4 g/mol

IUPAC Name

[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-(1,3-benzodioxol-5-yl)methanone

InChI

InChI=1S/C19H17N3O3/c23-19(12-7-8-16-17(10-12)25-11-24-16)22-9-3-6-15(22)18-20-13-4-1-2-5-14(13)21-18/h1-2,4-5,7-8,10,15H,3,6,9,11H2,(H,20,21)

InChI Key

SSTXHWAQNPDWQO-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)C(=O)C2=CC3=C(C=C2)OCO3)C4=NC5=CC=CC=C5N4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.